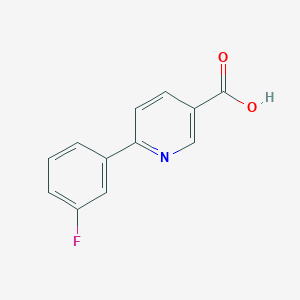

6-(3-Fluorophenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDONGYKOJEHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647031 | |

| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582325-22-2 | |

| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds

6-(3-Fluorophenyl)nicotinic acid, identified by the CAS number 582325-22-2 , is a fluorinated derivative of nicotinic acid, a vital organic compound also known as niacin or vitamin B3.[1] The strategic introduction of a fluorophenyl group into the nicotinic acid scaffold significantly modifies its physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity of the carboxylic acid group. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 582325-22-2 | [2] |

| Molecular Formula | C₁₂H₈FNO₂ | [2] |

| Molecular Weight | 217.2 g/mol | [2] |

| Appearance | Light brown to brown solid | |

| Purity | ≥98% | |

| Storage Temperature | Room Temperature, sealed in dry conditions | |

| InChI Key | OYDONGYKOJEHSZ-UHFFFAOYSA-N |

Synthesis and Manufacturing: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.

The logical choice for this synthesis involves the coupling of a halogenated nicotinic acid derivative with 3-fluorophenylboronic acid. The following protocol is a representative solution-phase synthesis based on established methodologies for similar Suzuki-Miyaura couplings.

Experimental Protocol:

Materials:

-

6-Chloronicotinic acid or 6-Bromonicotinic acid

-

3-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 6-halonicotinic acid (1 equivalent), 3-fluorophenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction yields.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe. The use of a degassed solvent is crucial to prevent the oxidation of the catalyst.

-

Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at a temperature ranging from 80 to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Workflow and Rationale Diagram:

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Spectroscopic Analysis and Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The fluorine atom on the phenyl ring will cause splitting of the adjacent proton signals, resulting in characteristic doublet or multiplet patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position, typically in the range of 165-185 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration will be present around 1700 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (217.2 g/mol ). The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Research

6-Aryl nicotinic acid derivatives are a prominent class of compounds in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance their therapeutic potential. This compound serves as a key intermediate in the synthesis of more complex molecules with diverse biological activities.

A notable example of its application is in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a cold-temperature sensor implicated in the pathogenesis of migraine.[3] A clinical candidate, AMG 333 , a potent and selective TRPM8 antagonist, was developed for the treatment of migraine.[3] The synthesis of AMG 333 and its analogs often utilizes 6-substituted nicotinic acid derivatives, highlighting the importance of building blocks like this compound in the discovery of novel therapeutics for neurological disorders.

Potential Signaling Pathway Involvement:

The therapeutic effects of nicotinic acid and its derivatives are often mediated through their interaction with specific G protein-coupled receptors (GPCRs). While the direct target of this compound and its downstream derivatives will depend on the final drug molecule, the nicotinic acid scaffold is known to interact with receptors such as the nicotinic acid receptor (GPR109A), which plays a role in lipid metabolism.[4][5] The development of TRPM8 antagonists like AMG 333 demonstrates that derivatives of this scaffold can be designed to target other specific pathways involved in pain and inflammation.

Caption: A simplified diagram illustrating the potential mechanism of action for a drug derived from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data available for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[6][7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

-

GHS Pictograms:

-

GHS07: Exclamation mark (indicates skin and eye irritation, respiratory tract irritation, and acute toxicity).

-

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorinated phenyl ring and a nicotinic acid core provides a versatile scaffold for the synthesis of novel therapeutic agents with enhanced pharmacological properties. The successful development of the TRPM8 antagonist AMG 333 for migraine treatment underscores the potential of this and related compounds in addressing unmet medical needs. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

References

- Sun, W., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Active Biopharma Corp. (n.d.). 6-(3-Fluorophenyl)-nicotinic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

- Pike, N. B. (2009). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 158(3), 637–646.

-

National Center for Biotechnology Information. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinic acid: an old drug with a promising future. Retrieved from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: an old drug with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

6-(3-Fluorophenyl)nicotinic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 6-(3-Fluorophenyl)nicotinic Acid

Introduction

This compound (CAS 582325-22-2) is a fluorinated heterocyclic carboxylic acid. As a derivative of nicotinic acid (Vitamin B3), this compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug development. The incorporation of a fluorophenyl moiety onto the pyridine core dramatically alters its physicochemical properties, offering unique opportunities for modulating biological activity, metabolic stability, and pharmacokinetic profiles.

Fluorinated building blocks are integral to modern drug discovery, and nicotinic acid derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory agents, anticancer therapeutics, and modulators of ion channels.[1][2] Specifically, related structures are investigated as potential treatments for migraine and as scaffolds for developing positron emission tomography (PET) tracers for advanced medical imaging.[3][4]

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers and drug development professionals, offering not only available data but also detailing the authoritative experimental protocols required to determine these properties. The emphasis is on the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles.

Chemical and Molecular Identity

Confirming the identity of a compound is the foundational step in any research endeavor. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 582325-22-2 | [5][6] |

| Molecular Formula | C₁₂H₈FNO₂ | [5][6] |

| Molecular Weight | 217.20 g/mol | [5][7] |

| IUPAC Name | 6-(3-fluorophenyl)pyridine-3-carboxylic acid | [5] |

| Synonyms | 6-(3-fluorophenyl)-3-pyridinecarboxylic acid | [5] |

| InChI Key | OYDONGYKOJEHSZ-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |

| Appearance | Light brown to brown solid | [5] |

| Purity (Typical) | ≥95% | [6][7] |

| Storage | Sealed in dry, Room Temperature | [5][7] |

Core Physicochemical Properties: A Technical Overview

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and ultimate bioavailability. While specific experimental values for this compound are not widely reported in public literature, this section details their significance and the standard methodologies for their determination.

Melting Point (Tₘ)

The melting point is a crucial indicator of purity and is vital for many aspects of drug development, including polymorph screening and formulation design. For a crystalline solid, a sharp melting range typically indicates high purity.

-

Anticipated Value: To be determined experimentally. The related compound 6-Fluoronicotinic acid has a melting point of 144–148°C.[4]

-

Significance: A well-defined Tₘ is essential for quality control. Inconsistent melting behavior can indicate the presence of impurities or different crystalline forms (polymorphs), which can have profound effects on solubility and stability.

-

Recommended Methodology: Differential Scanning Calorimetry (DSC) is the gold-standard technique for its high precision and the additional thermodynamic information it provides.[1]

Aqueous Solubility

Solubility is arguably one of the most important physical properties, as a compound must be in solution to be absorbed and exert its biological effect.[8] Low aqueous solubility is a primary challenge in drug development.

-

Anticipated Value: To be determined experimentally. The presence of both a carboxylic acid and a pyridine nitrogen suggests pH-dependent solubility.

-

Significance: Solubility directly impacts bioavailability and dictates the feasible routes of administration. It influences the design of in vitro assays and the choice of formulation strategies (e.g., salt formation, use of co-solvents).

-

Recommended Methodology: The saturation shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[8][9]

Acidity Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. For this compound, the carboxylic acid group is acidic, and the pyridine nitrogen is basic. Understanding these pKa values is essential to predict the compound's behavior in biological systems.

-

Anticipated Value: To be determined experimentally. The parent nicotinic acid has a pKa of 4.85 for its carboxylic acid group.[10] The electronic properties of the fluorophenyl substituent will modulate this value.

-

Significance: The ionization state affects solubility, lipophilicity, membrane permeability, and binding to the target protein. For example, a compound's ability to cross the blood-brain barrier is heavily influenced by its charge at physiological pH (approx. 7.4).[3]

-

Recommended Methodology: Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12] For sparingly soluble compounds, techniques involving co-solvents or UV-Vis spectrophotometry can also be employed.[2][13]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for determining the key physical properties discussed above.

Protocol for Melting Point Determination via DSC

This protocol is designed to provide a precise melting temperature (Tₘ) and enthalpy of fusion (ΔHfus).

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[14] An endothermic event, such as melting, requires more heat, resulting in a detectable peak from which Tₘ (onset temperature) and ΔHfus (integrated peak area) are calculated.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium.[15]

-

Sample Preparation: Accurately weigh 2–5 mg of the dried solid into an aluminum DSC pan.[16] To ensure good thermal contact, the material should cover the bottom of the pan in a thin layer. Crimp the pan with a lid. Prepare an identical empty pan as the reference.

-

Thermal Program:

-

Equilibrate the system at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).[14] A slower ramp rate near the melting point can increase precision.

-

The entire process must be conducted under an inert nitrogen purge gas to prevent oxidative degradation.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Diagram of DSC Experimental Workflow:

Caption: Workflow for Melting Point Determination by DSC.

Protocol for Aqueous Solubility via Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility, which is the most relevant value for predicting in vivo behavior.

Causality: The method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by allowing sufficient time for dissolution.[8] Subsequent analysis of the clear supernatant provides the concentration of the dissolved compound.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is achieved.[8]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24–48 hours) to ensure equilibrium is reached.[9][17]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[18] Centrifugation prior to filtration is also recommended.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Standard Curve: Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the filtrate. The solubility is reported in units such as mg/mL or µM.

Diagram of Shake-Flask Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for pKa Determination via Potentiometric Titration

This protocol is used to determine the pKa of the carboxylic acid and/or the pyridine nitrogen.

Causality: A solution of the compound is titrated with a strong acid or base. The pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[3][11]

Methodology:

-

System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water. If solubility is low, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to 0% co-solvent.[13] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[11]

-

Titration (for acidic pKa):

-

Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring.

-

Immerse the calibrated pH electrode.

-

Add standardized strong base (e.g., 0.1 M NaOH) in small, precise increments, recording the pH after each addition has stabilized.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at exactly half the volume of the equivalence point.

-

Diagram of Potentiometric Titration Logic:

Sources

- 1. Differential scanning calorimetry [cureffi.org]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. ossila.com [ossila.com]

- 5. 6-(3-Fluorophenyl)-nicotinic acid CAS#: 582325-22-2 [amp.chemicalbook.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound | 582325-22-2 [sigmaaldrich.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Nicotinic Acid [drugfuture.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 15. tainstruments.com [tainstruments.com]

- 16. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of 6-(3-Fluorophenyl)nicotinic acid, a fluorinated pyridine-carboxylic acid derivative of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and established synthesis protocols, with a particular focus on the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction. Furthermore, this document outlines detailed spectroscopic characterization data (NMR, IR, MS) to aid in structural confirmation and purity assessment. We explore its applications as a crucial building block in the development of novel therapeutic agents and functional materials, supported by authoritative literature. Finally, essential safety and handling protocols are provided to ensure its proper use in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical entity.

Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds

Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in biological systems and pharmaceutical development.[1][2] They are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism and DNA repair.[1][2][3] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.

This compound emerges at the intersection of these two important chemical classes. It combines the biologically relevant nicotinic acid core with a synthetically versatile fluorophenyl group. This structure serves as a key intermediate and building block for a range of advanced applications, from creating tracers for positron emission tomography (PET) to synthesizing novel anti-inflammatory agents and potential cancer therapeutics.[4][5] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development context.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is the first step in any rigorous scientific investigation. The key identifiers and properties for this compound are summarized below.

Core Chemical Structure

The molecule consists of a pyridine ring functionalized with a carboxylic acid at the 3-position (the nicotinic acid core) and a 3-fluorophenyl group at the 6-position.

Caption: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key properties of the compound, essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| CAS Number | 582325-22-2 | [6][7] |

| Molecular Formula | C₁₂H₈FNO₂ | [7] |

| Molecular Weight | 217.20 g/mol | [7] |

| Appearance | Light brown to brown solid | [6] |

| Purity | Typically ≥95% | [7] |

| Storage | Sealed in dry, Room Temperature | [6] |

| InChI Key | OYDONGYKOJEHSZ-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and generally high yields.[8][9]

Causality of Experimental Design: The Suzuki-Miyaura Reaction

The chosen synthetic route involves the reaction of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid) with 3-fluorophenylboronic acid.

-

Why Palladium Catalysis? Palladium complexes, particularly Pd(0), are uniquely capable of undergoing a catalytic cycle involving oxidative addition into the carbon-halogen bond of the nicotinic acid derivative, followed by transmetalation with the boronic acid, and concluding with reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[9]

-

Why a Boronic Acid? Organoboron reagents are favored due to their stability to air and moisture, low toxicity, and the ease with which their byproducts can be removed from the reaction mixture.[8]

-

The Role of the Base: A base (e.g., CsF, K₂CO₃, or Na₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step with the palladium center.[9]

-

Ligand Selection: While some Suzuki reactions can proceed without a ligand, the use of phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst, prevent its precipitation as palladium black, and accelerate the catalytic cycle, leading to higher yields and efficiency.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol describes a two-step synthesis starting from methyl 6-chloronicotinate. The progress of each step can be validated by Thin-Layer Chromatography (TLC) and the final product confirmed by spectroscopic analysis.

Step 1: Suzuki-Miyaura Coupling to form Methyl 6-(3-fluorophenyl)nicotinate

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 6-chloronicotinate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring under a nitrogen atmosphere.

-

Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material (methyl 6-chloronicotinate) and the appearance of a new, higher Rf product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the purified methyl 6-(3-fluorophenyl)nicotinate from Step 1 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 2-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC. The disappearance of the starting ester spot and the appearance of a baseline spot (the carboxylate salt) confirms the completion of the hydrolysis.

-

Acidification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 using 1M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic data points. Commercial vendors may provide reference spectra for comparison.[10]

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (7.0-9.5 ppm). Protons on the pyridine ring will appear as doublets or doublets of doublets.[11] The protons on the fluorophenyl ring will also show characteristic splitting patterns, with coupling to the fluorine atom. The carboxylic acid proton will appear as a broad singlet, typically >10 ppm, and may be exchangeable with D₂O. |

| ¹³C NMR | Signals for 12 distinct carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |

| Mass Spec (MS) | Expected [M+H]⁺ ion at m/z = 218.06, corresponding to the molecular formula C₁₂H₉FNO₂⁺. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch (~1700 cm⁻¹). C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹). A C-F stretch (~1100-1300 cm⁻¹). |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature (a carboxylic acid for amide coupling and a biaryl system for core scaffolding) makes it highly useful.

-

Anti-inflammatory Agents: Nicotinic acid derivatives have been explored as scaffolds for developing novel anti-inflammatory drugs, including COX-2 inhibitors.[5] The 6-phenyl substituent can be modified to optimize binding in enzyme active sites.

-

PET Imaging: Fluorinated nicotinic acids are used as precursors for synthesizing ¹⁸F-labeled PET tracers.[4][12] The carboxylic acid handle allows for conjugation to biomolecules like peptides, enabling the imaging of specific biological targets in vivo.

-

Oncology: The parent nicotinic acid scaffold is deeply involved in NAD+ metabolism, a pathway often dysregulated in cancer.[1] Derivatives are investigated for their potential to modulate enzymes within this pathway or to serve as scaffolds for targeted therapies.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While a full toxicological profile has not been thoroughly investigated, data from suppliers and related compounds suggest the following.[13]

-

Hazard Classification: May be classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[14][15] May cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

This compound. Amerigo Scientific. [Link]

-

Wuest, M., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-40. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Piatkowska, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6548. [Link]

- Synthetic method of 6-methyl nicotine.

-

Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-7. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Nicotinic acid Safety Data Sheet. Carl ROTH. [Link]

-

Nicotinic acid Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. [Link]

-

Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]

-

Piacente, F., et al. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer?. Oncotarget, 8(36), 59949–59952. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. [Link]

-

Ilie, O. D., & Cojocariu, R. O. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(8), 719. [Link]

-

Exploring the Therapeutic Potential of Vitamin B3 in Cancer. Kuwait Scholars Publisher. [Link]

Sources

- 1. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Potential of Vitamin B3 in Cancer | Kuwait Scholars Publisher [kspublisher.com]

- 3. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-(3-Fluorophenyl)-nicotinic acid CAS#: 582325-22-2 [amp.chemicalbook.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. 6-(3-Fluorophenyl)-nicotinic acid(582325-22-2) 1H NMR spectrum [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. aksci.com [aksci.com]

- 15. aksci.com [aksci.com]

A Technical Guide to 6-(3-Fluorophenyl)nicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-(3-Fluorophenyl)nicotinic acid, a heterocyclic building block of significant interest to medicinal chemists and drug discovery professionals. We will delve into its core physicochemical properties, present a robust and validated synthetic protocol, outline a comprehensive analytical workflow for characterization, and explore its potential applications as a molecular scaffold for developing novel therapeutics. This document is intended to serve as a practical resource for researchers utilizing this and similar compounds in their development pipelines.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In modern drug discovery, the pyridine ring is a privileged scaffold due to its hydrogen bonding capabilities, metabolic stability, and ability to modulate the physicochemical properties of a molecule. When combined with organofluorine chemistry, its value is significantly enhanced. The introduction of a fluorine atom, as seen in the 3-fluorophenyl moiety of the topic compound, can profoundly influence a molecule's conformational preferences, membrane permeability, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity for target proteins through unique electronic interactions.

This compound serves as a quintessential example of a fragment or building block that combines these desirable features. It presents a carboxylic acid handle for further chemical modification, a pyridine core for diverse interactions, and a strategically fluorinated phenyl ring. Understanding its properties and synthesis is the first step toward unlocking its potential in creating next-generation therapeutics.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 217.20 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₈FNO₂ | [1][2][4] |

| CAS Number | 582325-22-2 | [1][2][4][5] |

| Appearance | Light brown to brown solid | [2][5] |

| Synonyms | 6-(3-fluorophenyl)-3-pyridinecarboxylic acid | [5] |

| Purity (Typical) | ≥95% | [2][4] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [2][5] |

Chemical Structure:

Synthesis and Purification: A Validated Approach

While various synthetic routes can be envisioned, palladium-catalyzed cross-coupling reactions offer a reliable and high-yielding pathway for constructing the core biaryl structure of this compound. The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the C-C bond between the pyridine and phenyl rings. This leads to two readily available precursors: a halogenated nicotinic acid derivative and a fluorinated phenylboronic acid.

Caption: Retrosynthetic analysis via Suzuki coupling.

Representative Synthetic Protocol

This protocol describes the synthesis using an ester of 6-chloronicotinic acid to prevent potential side reactions involving the carboxylic acid. The final step is a simple hydrolysis to yield the desired product.

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a 250 mL round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with argon gas three times.

-

Add a solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent).

-

Spatially add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). Causality: This palladium catalyst is robust, air-stable, and highly effective for coupling reactions involving heteroaromatic chlorides.

-

Heat the reaction mixture to 85°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

Step 2: Aqueous Work-up and Extraction

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with water and brine. Causality: This removes the inorganic base (K₂CO₃) and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude methyl 6-(3-fluorophenyl)nicotinate in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of lithium hydroxide (2.0 M, 3.0 eq) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH ~4 using 1 M HCl. Causality: Protonation of the carboxylate salt causes the desired carboxylic acid to precipitate out of the aqueous solution.

-

Collect the resulting precipitate by vacuum filtration.

Step 4: Purification

-

Wash the collected solid with cold water and then a minimal amount of cold diethyl ether to remove non-polar impurities.

-

If necessary, recrystallize the product from an ethanol/water mixture or purify via column chromatography on silica gel to achieve >95% purity.

-

Dry the final product under high vacuum.

Synthesis and Purification Workflow

Caption: Overall workflow from synthesis to final product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

-

High-Resolution Mass Spectrometry (HRMS): The primary tool for confirming the molecular formula. For C₁₂H₈FNO₂, the expected exact mass for the protonated molecular ion [M+H]⁺ is approximately 218.0612. The observed mass should be within 5 ppm of this theoretical value.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show a complex aromatic region consistent with the substituted pyridine and phenyl rings. Key signals would include the distinctive downfield protons on the pyridine ring and the characteristic splitting patterns of the 1,3-disubstituted fluorophenyl group.

-

¹³C NMR Spectroscopy: Should reveal 12 distinct carbon signals, with the carbonyl carbon appearing significantly downfield (>165 ppm). The carbons attached to fluorine will show characteristic coupling (C-F J-coupling).

-

¹⁹F NMR Spectroscopy: Will show a single resonance for the fluorine atom, confirming its presence and providing information about its electronic environment.

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands. Key expected peaks include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-F stretching vibrations (~1100-1250 cm⁻¹).[6][7]

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity. A sample is run on a calibrated instrument with a suitable method (e.g., C18 reverse-phase column with a water/acetonitrile gradient). Purity is determined by the area percentage of the main product peak, which should be ≥95%.

Applications in Drug Discovery and Chemical Biology

While not an end-drug itself, this compound is a high-value scaffold for generating libraries of diverse compounds for screening.

-

Scaffold for Anti-Inflammatory and Anticancer Agents: The nicotinic acid core is present in numerous biologically active compounds. Derivatives have been synthesized and shown to possess potent anti-inflammatory and anticancer activities, with some acting as inhibitors of key targets like VEGFR-2.[8][9] The carboxylic acid group of this compound is an ideal attachment point for creating amide libraries to explore structure-activity relationships (SAR).

-

Precursor for PET Ligands: Fluorinated nicotinic acid derivatives are used to create tracers for Positron Emission Tomography (PET), a critical imaging technique in both clinical diagnostics and drug development research.[10][11] The presence of the stable ¹⁹F atom makes this compound an excellent starting point for developing ¹⁸F-labeled analogues for PET imaging.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol , this compound fits the criteria for a molecular fragment. It can be used in FBDD screening campaigns to identify initial low-affinity hits that can be elaborated into more potent, drug-like molecules.

Caption: Use as a scaffold for library synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

GHS Pictogram: GHS07 (Exclamation mark)[2]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell)[2]

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its combination of a modifiable functional group, a biologically relevant pyridine core, and a metabolically robust fluorophenyl ring makes it an exceptionally valuable building block. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, empowering researchers to leverage its full potential in the design and synthesis of novel small-molecule therapeutics.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link][4]

-

Basuli, F., et al. (2017). Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group: a method comparable to direct fluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 168–175. Retrieved from [Link][10]

-

Olberg, D. E., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. Retrieved from [Link][11]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link][8]

-

El-Damasy, D. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. Retrieved from [Link][9]

-

Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Retrieved from [Link][6]

-

Ghorbani-Choghamarani, A., & Mohammadi, M. (2018). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Retrieved from [Link][7]

Sources

- 1. 6-(3-Fluorophenyl)-nicotinic acid | 582325-22-2 [chemicalbook.com]

- 2. This compound | 582325-22-2 [sigmaaldrich.com]

- 3. Emd-50929 | C12H8FNO2 | CID 11378949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 6-(3-Fluorophenyl)-nicotinic acid CAS#: 582325-22-2 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 6-(3-Fluorophenyl)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 6-(3-Fluorophenyl)nicotinic acid, known formally by its IUPAC name, 6-(3-Fluorophenyl)pyridine-3-carboxylic acid. This compound is a fluorinated biaryl carboxylic acid that has garnered significant interest as a molecular scaffold and building block in medicinal chemistry. Its structure, combining a nicotinic acid moiety with a fluorophenyl ring, offers a unique combination of physicochemical properties that are highly desirable in modern drug design. This document details the compound's nomenclature, key properties, a robust and mechanistically sound synthesis protocol via Suzuki-Miyaura cross-coupling, and its established and potential applications in the development of novel therapeutics. The strategic incorporation of a fluorine atom and the versatile nature of the pyridine carboxylic acid core make this molecule a valuable asset for researchers aiming to modulate biological targets with precision and efficacy.

Nomenclature and Physicochemical Profile

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 6-(3-Fluorophenyl)pyridine-3-carboxylic acid . The common name, this compound, is frequently used in commercial and research contexts, as "nicotinic acid" is the trivial name for pyridine-3-carboxylic acid[1]. The structure consists of a pyridine ring carboxylated at the 3-position and substituted at the 6-position with a 3-fluorophenyl group.

Synonyms for this compound include:

Chemical Identifiers and Properties

The key physicochemical and identifying properties of this compound are summarized below for rapid reference. These data are critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 582325-22-2 | [3][4][5] |

| Molecular Formula | C₁₂H₈FNO₂ | [2][3] |

| Molecular Weight | 217.20 g/mol | [2][3][4] |

| Appearance | Light brown to brown solid | [2][4] |

| Purity | Typically ≥95% | [3][4] |

| Storage Conditions | Sealed in a dry environment at room temperature | [2][4] |

| InChI Key | OYDONGYKOJEHSZ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The formation of the carbon-carbon bond between the pyridine and phenyl rings is the crucial step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions[6][7].

Retrosynthetic Strategy and Mechanistic Rationale

A retrosynthetic analysis logically disconnects the biaryl bond, leading to two key synthons: a halogenated nicotinic acid derivative and a (3-fluorophenyl)boronic acid. This approach is highly effective as both starting materials are commercially available or readily synthesized.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, palladium-mediated process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid derivative, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group (3-fluorophenyl) to the palladium center, displacing the halide. The base is essential for forming a more nucleophilic boronate species, which facilitates this step[7].

-

Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

The choice of a 6-chloro or 6-bromo nicotinic acid derivative is a balance between reactivity (C-Br > C-Cl) and cost. Modern phosphine ligands and palladium precatalysts have made the coupling of even less reactive aryl chlorides highly efficient[8][9].

Optimized Laboratory Synthesis Protocol

This protocol describes the synthesis of this compound from 6-chloronicotinic acid and (3-fluorophenyl)boronic acid.

Materials:

-

6-Chloronicotinic acid

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for catalyst stability.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add degassed solvents, 1,4-dioxane and water, in a 4:1 ratio via cannula or syringe.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and carefully acidify to a pH of ~4-5 using 1 M HCl. This will protonate the carboxylate, causing the product to precipitate out of the aqueous solution.

-

Purification: Filter the resulting solid precipitate and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound. Dry the final product under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine carboxylic acid framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates[10]. This compound leverages this core, enhancing its utility through strategic fluorination.

The Pyridine Carboxylic Acid Scaffold

The nicotinic acid moiety is a versatile pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. These features allow for strong, specific interactions with biological targets such as enzymes and receptors. Derivatives of nicotinic acid have been successfully developed as anti-inflammatory[11], anticancer[12], and antibacterial agents.

The Strategic Role of Fluorine

The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in drug design to optimize a lead compound's profile. The 3-fluoro substituent can:

-

Enhance Binding Affinity: The highly electronegative fluorine can engage in favorable polar interactions with the target protein and can alter the pKa of nearby functionalities.

-

Improve Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and oral bioavailability.

-

Modulate Lipophilicity: Fluorination increases lipophilicity, which can improve membrane permeability and cellular uptake.

Therapeutic Potential and Precedent

The 6-aryl-nicotinic acid scaffold is a key component in a variety of biologically active molecules. For instance, related structures form the core of potent kinase inhibitors, which are crucial in oncology[13][14]. The ability of this scaffold to orient an aryl group relative to the pyridine core allows for the precise targeting of ATP-binding pockets and allosteric sites. Furthermore, derivatives have been investigated as antagonists for ion channels, such as the TRPM8 antagonist AMG 333 developed for migraine treatment, which contains a complex 6-substituted nicotinic acid core[15]. The title compound serves as a critical starting material or intermediate for creating libraries of such complex molecules for screening against a wide array of therapeutic targets.

Conclusion

6-(3-Fluorophenyl)pyridine-3-carboxylic acid is more than a simple chemical; it is a highly valuable and strategically designed building block for modern drug discovery. Its synthesis is robust and scalable via well-established palladium-catalyzed cross-coupling methods. The combination of a proven bioactive scaffold (nicotinic acid) with the metabolic and electronic benefits of a fluorinated phenyl ring provides researchers with a powerful tool for developing next-generation therapeutics. Its utility spans multiple disease areas, making it a compound of significant interest for any research program focused on the synthesis of novel small molecule drug candidates.

References

-

Amerigo Scientific. This compound. [Link]

-

Sun, W., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201. [Link]

-

PubChem. 6-[3-(Carboxymethoxy)-5-Fluorophenyl]pyridine-3-Carboxylic Acid. [Link]

-

Yang, W., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. [Link]

-

Wuest, F. R., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(20), 7344–7351. [Link]

-

Yang, W., et al. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. [Link]

-

Henan Alfa Chemical Co., Ltd. CAS 886365-31-7 | 5-Bromo-2-chloroisonicotinic Acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

LookChem. Cas 886365-31-7, 5-Bromo-2-chloroisonicotinic acid. [Link]

-

Ghorab, M. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, e2300250. [Link]

-

ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]

-

PubChem. Emd-50929 | C12H8FNO2 | CID 11378949. [Link]

-

Jaleel, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

-

Elsherbeny, A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. [Link]

-

Abdel-Aziem, A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]

-

Elsherbeny, A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

-

Al-Ostath, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1118182. [Link]

-

Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

Sources

- 1. CAS RN 59-67-6 | Fisher Scientific [fishersci.ie]

- 2. 6-(3-Fluorophenyl)-nicotinic acid CAS#: 582325-22-2 [amp.chemicalbook.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 582325-22-2 [sigmaaldrich.com]

- 5. 6-(3-Fluorophenyl)-nicotinic acid | 582325-22-2 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-(3-Fluorophenyl)nicotinic Acid: Precursors and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(3-Fluorophenyl)nicotinic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, which combines a nicotinic acid scaffold with a fluorinated phenyl ring, is of significant interest for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of precursors and the underlying chemical principles.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide, offering high functional group tolerance and generally good yields.[3]

The overall synthetic approach can be dissected into two primary stages:

-

Suzuki-Miyaura Coupling: The formation of the 6-(3-fluorophenyl)nicotinate ester intermediate.

-

Hydrolysis: The conversion of the nicotinate ester to the final this compound.

Caption: General workflow for the synthesis of this compound.

Part 1: Precursor Selection and Rationale

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the two primary precursors.

The Nicotinic Acid Core: 6-Halonicotinic Acid Derivatives

The nicotinic acid component is typically introduced as a 6-halo-substituted derivative, which serves as the electrophilic partner in the coupling reaction. The choice of the halogen is critical, as it influences the reactivity of the substrate. The general reactivity trend for the aryl halide in Suzuki couplings is I > Br > OTf >> Cl.[2]

-

Methyl 6-chloronicotinate: This is a commonly used and commercially available precursor. While chlorides are generally less reactive than bromides or iodides, the electron-withdrawing nature of the pyridine ring and the ester group can facilitate the oxidative addition step in the catalytic cycle.[4]

-

Methyl 6-bromonicotinate: This precursor is more reactive than its chloro-analogue and can often lead to higher yields and faster reaction times.[5]

-

6-Halonicotinic Acid: It is also possible to use the free carboxylic acid as a precursor. However, the ester form is often preferred to avoid potential side reactions and to improve solubility in the organic solvents typically used for the coupling reaction.

The Arylating Agent: 3-Fluorophenylboronic Acid

The 3-fluorophenyl group is introduced using 3-fluorophenylboronic acid. This organoboron compound is the nucleophilic partner in the reaction. Boronic acids are generally stable, crystalline solids with low toxicity, making them ideal reagents for large-scale synthesis.[1]

Part 2: Detailed Experimental Protocols

The following protocols are representative of the synthesis of this compound.

Step 1: Synthesis of Methyl 6-(3-Fluorophenyl)nicotinate via Suzuki-Miyaura Coupling

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 6-chloronicotinate

-

3-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.0 equivalent), 3-fluorophenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).

-

Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., PPh₃), typically at a loading of 1-5 mol%.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add a degassed solvent system, commonly a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

-

Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude methyl 6-(3-fluorophenyl)nicotinate by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Catalyst | Palladium(II) acetate / Triphenylphosphine | [4] |

| Base | Potassium Carbonate | [4] |

| Solvent | Toluene / Water | [4] |

| Temperature | 80-110 °C | [4] |

| Reaction Time | 4-24 hours | [4] |

Step 2: Hydrolysis of Methyl 6-(3-Fluorophenyl)nicotinate

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under acidic or basic conditions.

Procedure (Basic Hydrolysis):

-

Dissolve the purified methyl 6-(3-fluorophenyl)nicotinate in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with an acid such as hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield this compound.

| Parameter | Value | Reference |

| Reagent | Sodium Hydroxide or Lithium Hydroxide | [5] |

| Solvent | Methanol / Water or THF / Water | [5] |

| Temperature | Room Temperature to 60 °C | [5] |

| Reaction Time | 2-12 hours | [5] |

Part 3: Mechanistic Insights and Process Control

A deeper understanding of the reaction mechanism allows for better control and optimization of the synthesis.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 6-halonicotinate ester (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The 3-fluorophenyl group (R²) is transferred from the boronic acid to the palladium center. This step is often facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Critical Parameters for Process Control

-

Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand can significantly impact the reaction efficiency. Electron-rich and bulky phosphine ligands can often improve the catalytic activity, especially for less reactive chlorides.

-

Base Selection: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can affect the reaction rate and yield.

-

Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases in many cases. Degassing the solvent is essential to prevent the oxidation of the palladium catalyst.

-

Temperature: The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

Part 4: Purification and Characterization

The final product, this compound, is typically a solid. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.[6]

Characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point Analysis: As an indicator of purity.

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. By carefully selecting the appropriate 6-halonicotinic acid derivative and 3-fluorophenylboronic acid as precursors, and by optimizing the reaction conditions, this valuable building block can be synthesized in high yield and purity. This guide provides a comprehensive overview of the key considerations and experimental procedures for researchers and professionals in the field of drug development and organic synthesis.

References

- CN115433122A - Preparation method of 6-fluoronicotinic acid - Google P

-

This compound - Amerigo Scientific. (URL: [Link])

- Purification of nicotinic acid - US3037987A - Google P

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-